N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
N-[(2Z)-6-Bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a benzothiazole-derived acetamide featuring a bromo substituent at the 6-position and a 2-ethoxyethyl group at the 3-position. This compound’s unique substituents may influence its electronic properties, solubility, and bioactivity compared to analogues.
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-3-18-7-6-16-11-5-4-10(14)8-12(11)19-13(16)15-9(2)17/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICHOYPQVPTMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The key steps include:
Formation of Benzothiazole Core: This is usually achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Bromination: The benzothiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of Ethoxyethyl Group: The ethoxyethyl group is introduced through an alkylation reaction using ethyl bromoacetate or a similar reagent.
Formation of Acetamide: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has been associated with several biological activities:
Antimicrobial Activity
Compounds with similar benzothiazole structures have demonstrated antimicrobial properties. Studies indicate that modifications in the benzothiazole core can lead to enhanced efficacy against various pathogens.
Anticancer Properties
Research suggests that derivatives of benzothiazoles can inhibit cancer cell proliferation. The unique combination of functional groups in this compound may confer distinct anticancer properties compared to its analogs .
Anti-inflammatory Effects
The ethoxyethyl substituent contributes to the compound's potential anti-inflammatory activity. Similar compounds have been shown to modulate inflammatory pathways effectively.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Preparation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving 2-amino thiophenols and appropriate aldehydes or ketones.
- Formation of the Acetamide Group : The acetamide moiety is introduced via acylation reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product .
Case Studies and Research Findings
Several studies have documented the applications of benzothiazole derivatives similar to this compound:
These studies highlight the versatility and potential of this compound in scientific research.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and benzothiazole moiety play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or DNA. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects
- Bromo vs. Methoxy Groups : The bromo substituent in the target compound contrasts with methoxy groups in analogues like N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide (). Bromine’s electron-withdrawing nature may enhance electrophilic reactivity and alter binding interactions in biological targets compared to methoxy’s electron-donating effects .
- Ethoxyethyl vs. Phenyl/Phenethyl Groups : The 2-ethoxyethyl side chain differs from phenyl-containing derivatives (e.g., N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide in ). The ethoxyethyl group may improve solubility in polar solvents compared to aromatic substituents .
Key Structural Analogues
Physicochemical and Crystallographic Properties
- Solubility and Stability: The ethoxyethyl side chain likely increases solubility in ethanol or DMSO compared to halogenated aryl derivatives (). Bromine’s steric bulk may hinder crystallization, unlike smaller substituents like chloro or methoxy .
- Hydrogen Bonding and Crystal Packing : and emphasize hydrogen bonding (O–H⋯N, N–H⋯O) and π-π stacking in benzothiazole crystals. The target compound’s ethoxyethyl group could introduce new hydrogen-bonding motifs with water or polar solvents .
Patent and Industrial Relevance
- describes a crystalline polymorph of an isoindole acetamide, underscoring the importance of solid-state forms for drug stability. The target compound’s crystallization behavior remains unexplored but could follow similar principles .
Biological Activity
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antiviral activities. The unique structural features of this compound, such as the presence of a bromine atom and an ethoxyethyl group, contribute to its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , indicating a significant molecular weight and complexity. The structure can be analyzed through the following key components:
- Benzothiazole Core : This moiety is crucial for the biological activity of the compound.
- Bromine Substitution : The bromine atom enhances the reactivity and potential interactions with biological targets.
- Ethoxyethyl Group : This substituent may influence solubility and permeability in biological systems.
The mechanism of action of this compound involves interaction with various molecular targets, including enzymes and receptors. The compound may inhibit key enzymes involved in cellular processes, leading to its pharmacological effects. For instance, benzothiazole derivatives have been shown to inhibit:
- DNA Gyrase : Critical for bacterial DNA replication.
- Dihydroorotase : Involved in pyrimidine biosynthesis.
These interactions are essential for understanding the compound's therapeutic potential.
Antibacterial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. This compound's structural similarities to other effective compounds suggest potential antibacterial activity. In studies:
- Compounds with similar structures have shown MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics like streptomycin and ciprofloxacin against various pathogens such as E. coli and Staphylococcus aureus .
Anticancer Potential
Benzothiazole derivatives are also explored for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented in various studies. For instance:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 5.0 | |
| Compound B | HeLa (Cervical) | 10.0 | |
| N-[...] | Various | TBD | TBD |
The exact IC50 values for N-[...] remain to be determined but are anticipated based on structural activity relationships (SAR).
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Several benzothiazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
-
Study on Antibacterial Activity :
A recent study evaluated several benzothiazole derivatives against Pseudomonas aeruginosa. The compound exhibited an MIC comparable to established antibiotics, indicating its potential as a new antibacterial agent . -
Anticancer Research :
Another investigation focused on the cytotoxic effects of benzothiazole derivatives on human cancer cell lines, revealing promising results that warrant further exploration into their mechanisms of action .
Q & A
Q. What are the standard synthetic protocols for preparing N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via coupling reactions involving brominated benzothiazole precursors and acetamide derivatives. A common approach involves refluxing a brominated benzothiazol-2-amine with an acylating agent (e.g., imidazole-activated carbonyl intermediates) in chloroform or ethanol under controlled pH conditions (e.g., using Na₂CO₃). For example, analogous methods for benzothiazole-acetamide derivatives involve:
- Step 1: Reacting 6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-amine with an acyl donor (e.g., 1-adamantylacetyl-imidazole) in refluxing CHCl₃ for 6–8 hours .
- Step 2: Purification via slow crystallization from ethanol (80% yield), followed by characterization using IR, ¹H/¹³C NMR, and elemental analysis .
Optimization includes adjusting solvent polarity (e.g., ethanol vs. chloroform), reaction time, and stoichiometric ratios of reagents to enhance yield and purity.
Q. How is the purity and structural identity of this compound validated in academic research?
Methodological Answer: Validation involves a multi-technique approach:
- Spectroscopy: IR spectroscopy confirms the presence of key functional groups (e.g., C=O stretch at ~1668 cm⁻¹ for acetamide) .
- NMR: ¹H NMR identifies protons adjacent to electronegative groups (e.g., bromine substituents) and ethoxyethyl side chains (δ ~3.76 ppm for methoxy groups in analogous compounds) .
- Elemental Analysis: Matching calculated vs. observed C/H/N/S percentages ensures stoichiometric integrity (e.g., ±0.05% deviation) .
- X-ray Crystallography: Resolves stereochemistry (Z/E configuration) and intermolecular interactions (e.g., H-bonding dimers) .
Advanced Research Questions
Q. What strategies are employed to analyze crystallographic data and resolve contradictions in molecular geometry for this compound?
Methodological Answer: X-ray diffraction studies reveal key structural features:
- Planarity: The benzothiazole-acetamide core adopts near-planar geometry due to conjugation, while substituents (e.g., ethoxyethyl) occupy gauche positions (dihedral angles ~−96° to −100°) .
- Intermolecular Interactions: Classical N–H⋯N hydrogen bonds form dimers (R²₂(8) motifs), while non-classical C–H⋯O/S⋯S interactions stabilize crystal packing .
Contradictions in geometry (e.g., bond length deviations) are resolved using:- DFT Calculations: Compare experimental vs. theoretical bond lengths/angles.
- Multi-Molecule Refinement: Independent refinement of crystallographically distinct molecules accounts for conformational flexibility .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the bromine and ethoxyethyl substituents?
Methodological Answer: SAR studies involve synthesizing analogs and testing biological activity (e.g., enzyme inhibition, cytotoxicity):
- Bromine Replacement: Compare activity of Br-substituted vs. Cl/F/NO₂ analogs to assess halogen-dependent interactions (e.g., hydrophobic vs. electronic effects) .
- Ethoxyethyl Modification: Shorten or replace the ethoxyethyl chain (e.g., with methyl or propyl groups) to evaluate steric and solubility impacts .
- Bioassay Design: Use enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase) with IC₅₀ determination. For example, benzothiazole derivatives with bulky substituents show enhanced binding to hydrophobic enzyme pockets .
Q. What analytical techniques are critical for resolving discrepancies in reported spectral data (e.g., NMR splitting patterns)?
Methodological Answer: Discrepancies arise due to dynamic effects (e.g., rotational isomerism) or solvent interactions. Resolution strategies include:
- Variable-Temperature NMR: Identify coalescence temperatures for splitting patterns caused by slow conformational exchange .
- 2D NMR (COSY, NOESY): Assign coupling constants (e.g., J = 8.87 Hz for aromatic protons) and confirm spatial proximity of substituents .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 385.02 for C₁₃H₁₄BrN₂O₂S) to rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
